N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the hydroxy and amino groups. The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of steroidal compounds on biological systems.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active steroids.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared with other similar steroidal compounds, such as:
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H38N2O3S |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H38N2O3S/c1-17-4-7-20(8-5-17)32(30,31)28-27-24-11-10-22-21-9-6-18-16-19(29)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,18-19,21-23,28-29H,6,9-16H2,1-3H3 |
InChI Key |
NEAZTFMKMHWEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
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